Cgs 9895 - 77779-50-1

Cgs 9895

Catalog Number: EVT-255309
CAS Number: 77779-50-1
Molecular Formula: C17H13N3O2
Molecular Weight: 291.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CGS 9895 is a synthetic pyrazoloquinoline compound recognized as a ligand for the γ-aminobutyric acid type A (GABAA) receptors. [, ] It plays a significant role in scientific research, particularly in studying GABAA receptor pharmacology and exploring potential therapeutic targets for neurological and psychological disorders.

Molecular Structure Analysis

While detailed molecular structure data is not provided in the papers, some studies imply that CGS 9895's structure influences its interaction with GABAA receptors. Research indicates that structural variations within a series of pyrazoloquinolinones, including CGS 9895, contribute to differences in their binding affinities for benzodiazepine receptors in the cerebellum and spinal cord. [] This highlights the importance of understanding the structure-activity relationship for this class of compounds.

Mechanism of Action
  • Benzodiazepine Site Antagonist: CGS 9895 acts as an antagonist at the high-affinity benzodiazepine binding site of GABAA receptors. [, ] It competes with classical benzodiazepines, such as diazepam, for binding at this site. []

  • α+β− Interface Modulator: CGS 9895 demonstrates a distinct modulatory effect at the α+β− interface of GABAA receptors. [, , ] This site differs from the benzodiazepine binding site and is found on various GABAA receptor subtypes, including those lacking the γ subunit. [] CGS 9895 enhances GABA-induced currents at this site, acting as a positive allosteric modulator. [, , ]

Applications
  • Investigating GABAA Receptor Pharmacology: CGS 9895 helps elucidate the complex pharmacology of GABAA receptors, particularly the distinct roles of different binding sites and receptor subtypes. [, , , ] Its ability to act as both an agonist and antagonist at different sites makes it a useful probe for dissecting GABAA receptor function. [, ]

  • Exploring Novel Therapeutic Targets: The unique pharmacological profile of CGS 9895, especially its activity at the α+β− interface, has spurred interest in developing subtype-selective GABAA receptor modulators. [, ] This selectivity holds promise for designing drugs with improved therapeutic profiles and fewer side effects compared to classical benzodiazepines. [, ]

  • Studying Animal Behavior: CGS 9895 has been used in animal models to investigate the behavioral effects of modulating specific GABAA receptor subtypes. For example, researchers used CGS 9895 to examine its anxiolytic and sedative effects in rodents, comparing its activity to traditional benzodiazepines. [, , ]

Future Directions
  • Subtype-Specific Drug Development: Further research on CGS 9895 and its analogs could lead to developing drugs selectively targeting specific GABAA receptor subtypes. [] This could result in more effective treatments for anxiety, epilepsy, sleep disorders, and other neurological and psychiatric conditions with fewer side effects.

  • Understanding GABAA Receptor Structure and Function: Continued research with CGS 9895 can provide further insights into the structural basis for its interactions with GABAA receptors. [] This knowledge can contribute to a more complete understanding of GABAA receptor function and facilitate the design of even more selective and potent ligands.

CGS 9896

Compound Description:

CGS 9896 is a pyrazoloquinoline benzodiazepine receptor ligand known for its anxiolytic properties. [] It acts as a benzodiazepine agonist, producing anxiolytic-like effects in animal models. []

Relevance:

CGS 9896 is structurally related to CGS 9895 and serves as a point of comparison in several studies. [, , ] While both compounds share structural similarities, they exhibit distinct pharmacological profiles. Notably, CGS 9896 demonstrates anxiolytic activity in behavioral tests, whereas CGS 9895 does not, despite its ability to bind to benzodiazepine receptors. [] This difference highlights the complex structure-activity relationship within this class of compounds. Additionally, both compounds have been investigated for their effects on hypertonic saline consumption in rats, with CGS 9896, unlike CGS 9895, failing to stimulate intake. []

CGS 8216

Compound Description:

CGS 8216 is a pyrazoloquinoline derivative characterized as a benzodiazepine receptor antagonist. [, ] It binds to benzodiazepine receptors but does not elicit the same pharmacological effects as agonists like diazepam. []

Relevance:

CGS 8216 is structurally similar to both CGS 9895 and CGS 9896, and all three are often mentioned together in studies exploring the structure-activity relationships of pyrazoloquinolines. [, , ] Unlike CGS 9895, which exhibits a mixed profile of agonist and antagonist properties, CGS 8216 acts primarily as a benzodiazepine antagonist. [, ] This distinction underscores the subtle structural variations that can lead to significant differences in pharmacological activity within this class of compounds.

Diazepam

Compound Description:

Diazepam is a classical benzodiazepine drug known for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. [, ] It acts as a positive allosteric modulator of GABAA receptors, enhancing the inhibitory effects of GABA. [, , ]

Relevance:

Diazepam serves as a key reference compound in many studies investigating the pharmacological profile of CGS 9895. [, , ] Specifically, researchers have focused on the ability of CGS 9895 to antagonize various effects of diazepam, such as ataxia and sedation. [, ] While CGS 9895 can block some of diazepam's actions, it does not consistently antagonize all of its effects, suggesting a complex interaction with different GABAA receptor subtypes or binding sites. [, ]

Flurazepam

Compound Description:

Flurazepam is a classical benzodiazepine drug used for its hypnotic and sedative effects. [] It acts as a positive allosteric modulator of GABAA receptors, enhancing the inhibitory effects of GABA. []

2‐(4‐methoxyphenyl)‐2H‐pyrazolo[4,3‐c]quinolin‐3(5H)‐one

Compound Description:

This compound, also known as CGS 9895, is a pyrazoloquinoline derivative that exhibits a unique pharmacological profile, acting as both a null modulator (antagonist) at the high-affinity benzodiazepine binding site and a positive allosteric modulator at the α+β− interface of GABAA receptors. []

Relevance:

This compound is the primary focus of the research discussed. Numerous studies investigate its interactions with GABAA receptors, focusing on its dual nature as both an antagonist at the benzodiazepine binding site and a positive allosteric modulator at the α+β− interface. [, , , , , ] Understanding the structural features that contribute to this unique pharmacological profile is crucial for developing subtype-selective GABAA receptor ligands with potential therapeutic applications.

Zolpidem

Compound Description:

Zolpidem is a non-benzodiazepine hypnotic drug prescribed for the short-term treatment of insomnia. [] It is believed to act selectively on a subtype of GABAA receptors containing the α1 subunit. []

Relevance:

Zolpidem is mentioned in a study investigating the effects of pyrazoloquinolines on hypertonic saline consumption in rats. [] While CGS 9895 and other related compounds affected saline intake, zolpidem did not show any significant effects. [] This finding suggests that zolpidem may not share the same mechanism of action or interact with the same GABAA receptor subtypes involved in regulating this specific behavior.

Properties

CAS Number

77779-50-1

Product Name

Cgs 9895

IUPAC Name

2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

InChI

InChI=1S/C17H13N3O2/c1-22-12-8-6-11(7-9-12)20-17(21)14-10-18-15-5-3-2-4-13(15)16(14)19-20/h2-10,19H,1H3

InChI Key

FTHGIXILGYJOBQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3

Synonyms

2,5-dihydro-2-(4-methoxyphenyl)-3H-pyrazolo(4,3-c)quinolin-3-one
CGS 9895
CGS-9895

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.